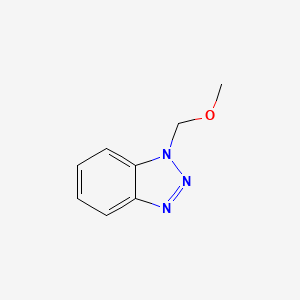

1-(Methoxymethyl)-1H-benzotriazole

Description

Historical Context and Evolution of Benzotriazole (B28993) as a Synthetic Auxiliary

Benzotriazole (BtH), a heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring, was first reported as a synthetic auxiliary in organic chemistry in 1980. lupinepublishers.com Its utility stems from a unique combination of properties. Benzotriazole is an inexpensive, stable, and odorless solid that can be readily incorporated into a molecule and subsequently removed under mild conditions. nih.gov This "activate and remove" strategy has made it a valuable tool for a wide range of chemical transformations. nih.gov

The versatility of benzotriazole lies in its ability to act as both a weak acid and a weak base, and to exhibit both electron-donating and electron-attracting characteristics. lupinepublishers.comlupinepublishers.com This dual nature allows it to stabilize intermediates and act as a good leaving group, facilitating numerous reactions. lupinepublishers.comlupinepublishers.com Over the decades, the application of benzotriazole chemistry has expanded significantly, finding use in the synthesis of diverse and complex molecules, including heterocyclic compounds, peptides, and peptidomimetics. lupinepublishers.comlupinepublishers.com

Overview of N-Substituted Benzotriazoles in Organic Synthesis

The substitution at one of the nitrogen atoms of the triazole ring, creating N-substituted benzotriazoles, dramatically broadens the synthetic utility of the parent compound. nih.govacs.org These derivatives play a crucial role in a variety of reactions, including acylations, aroylations, and substitution reactions. lupinepublishers.com The benzotriazolyl group in these compounds can be displaced by a wide array of nucleophiles, making them excellent electrophilic partners.

N-substituted benzotriazoles serve as precursors to carbanions, radicals, and cations, demonstrating their remarkable versatility. For instance, the C-benzotriazole bond in certain N-substituted derivatives can be cleaved to generate carbanions, which can then react with various electrophiles. acs.org This reactivity has been harnessed to develop new methods for forming carbon-carbon and carbon-heteroatom bonds. The ability to introduce diverse functional groups by leveraging the reactivity of the N-substituent has solidified the position of N-substituted benzotriazoles as indispensable reagents in the synthetic chemist's toolkit. nih.govacs.orgrsc.org

Significance of 1-(Methoxymethyl)-1H-benzotriazole within the Benzotriazole Family

Among the various N-substituted benzotriazoles, this compound holds a specific and important place. This compound is a key reagent for the introduction of the methoxymethyl (MOM) group, a common protecting group for alcohols in organic synthesis. The use of this compound offers a valuable alternative to other MOM-group-introducing reagents, often with advantages in terms of reaction conditions and yields.

Furthermore, this compound serves as a precursor for the formation of α-alkoxy carbanions. The reaction of 1-(α-alkoxyalkyl)benzotriazoles with Grignard reagents provides a versatile method for the preparation of ethers. acs.org This reactivity highlights the ability of the benzotriazole moiety to facilitate the formation of new carbon-oxygen bonds. The compound has also been utilized as a model system for studying the photoelectron spectra of benzotriazoles to better understand their chemical reactivity. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O | sigmaaldrich.comuni.luepa.gov |

| Molecular Weight | 163.18 g/mol | sigmaaldrich.comepa.gov |

| Appearance | White to Light yellow powder to crystal | sigmaaldrich.com |

| Melting Point | 42-43 °C | sigmaaldrich.com |

| CAS Number | 71878-80-3 | sigmaaldrich.comepa.gov |

| InChI Key | QEIXBXXKTUNWDK-UHFFFAOYSA-N | sigmaaldrich.com |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| Mass Spectrometry (LC-ESI-QFT) | [M+H]⁺ m/z: 164.08183 | uni.lu |

| Monoisotopic Mass | 163.07456 g/mol | uni.luepa.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(methoxymethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIXBXXKTUNWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337399 | |

| Record name | 1-(Methoxymethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71878-80-3 | |

| Record name | 1-(Methoxymethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methoxymethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Methoxymethyl 1h Benzotriazole

Direct N-Alkylation Approaches

Direct N-alkylation of 1H-benzotriazole with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), represents a straightforward approach to obtaining 1-(Methoxymethyl)-1H-benzotriazole. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole (B28993), thereby facilitating nucleophilic attack on the electrophilic chloromethyl methyl ether.

Commonly employed bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) to ensure the solubility of the reactants. The reaction generally proceeds at room temperature or with gentle heating. A notable challenge in the N-alkylation of benzotriazole is the potential for the formation of two regioisomers: the N1- and N2-substituted products. However, the N1-isomer is typically the major product in these reactions.

For instance, the reaction of benzotriazole with dichloromethane (B109758) and potassium carbonate under microwave irradiation (180 W) for 4 minutes and 20 seconds can yield 1-chloromethylbenzotriazole, a related N-alkylated product. nih.gov This method highlights the potential for rapid synthesis using microwave assistance. Another approach involves the use of sodium hydroxide in DMF for the N-alkylation of benzotriazole and 1,2,4-triazole (B32235) with alkyl halides. researchgate.net

Precursor-Based Synthetic Routes

An alternative and widely used method for the synthesis of this compound involves the use of a precursor, specifically 1H-Benzotriazole-1-methanol.

The precursor, 1H-Benzotriazole-1-methanol, is readily synthesized by the reaction of 1H-benzotriazole with formaldehyde (B43269). A common procedure involves reacting 1H-benzotriazole with a 37% aqueous solution of formaldehyde at room temperature. jcchems.com This reaction is often quantitative and yields the hydroxymethyl derivative as a solid.

Once 1H-Benzotriazole-1-methanol is obtained, it can be converted to this compound through an etherification reaction. This transformation can be achieved by reacting the alcohol with a suitable methylating agent. A plausible route is the Williamson ether synthesis, where the hydroxyl group of 1H-Benzotriazole-1-methanol is deprotonated by a base to form an alkoxide, which then reacts with a methyl halide (e.g., methyl iodide).

Another potential method involves the reaction of 1H-Benzotriazole-1-methanol with thionyl chloride to form the intermediate 1-chloromethyl-1H-benzotriazole. nih.govprepchem.com This stable chloro-derivative can then be reacted with sodium methoxide (B1231860) to yield the desired this compound.

The efficiency of these synthetic routes is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield of this compound include the choice of base, solvent, temperature, and reaction time.

For direct N-alkylation, the use of a stronger base or a phase-transfer catalyst can enhance the reaction rate and yield. In the synthesis of the precursor 1H-Benzotriazole-1-methanol, controlling the temperature is crucial to prevent side reactions.

The following table summarizes typical reaction conditions for the synthesis of the precursor, 1H-Benzotriazole-1-methanol.

| Reactants | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| 1H-Benzotriazole, Formaldehyde (37% aq.) | Water | None | 25 | 5 min | 94 | jcchems.com |

| 1H-Benzotriazole, Formalin (30%) | 25% aq. Dimethylformamide | 10% aq. Sodium Hydroxide | Reflux | - | - | researchgate.net |

For the subsequent etherification of 1H-Benzotriazole-1-methanol, optimization would involve screening different methylating agents and reaction conditions to achieve high conversion and selectivity.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green approaches can be applied to the synthesis of this compound. One promising strategy is the use of ionic liquids as recyclable catalysts and solvents for N-alkylation reactions. For example, the N-alkylation of benzotriazole has been successfully carried out in the basic ionic liquid [Bmim]OH under solvent-free conditions, leading to high yields and the potential for catalyst recycling. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. As demonstrated in the synthesis of related benzotriazole derivatives, microwave irradiation can lead to higher yields in a fraction of the time required for conventional heating. nih.gov

The use of safer and more environmentally benign reagents is also a key aspect of green chemistry. For instance, exploring the use of dimethyl carbonate as a methylating agent, which is a greener alternative to methyl halides, could be a valuable optimization for the synthesis of this compound.

The following table provides a comparative overview of conventional versus greener synthetic approaches for N-alkylation of benzotriazoles.

| Method | Catalyst/Solvent | Conditions | Advantages | Disadvantages | Reference |

| Conventional | DMF / K₂CO₃ | Room Temp - Heat | Readily available reagents | Use of volatile organic solvents | researchgate.net |

| Microwave-assisted | DMF / K₂CO₃ | 180 W | Rapid reaction times, higher yields | Requires specialized equipment | nih.gov |

| Ionic Liquid | [Bmim]OH | Solvent-free, Room Temp | Recyclable catalyst, mild conditions | Higher cost of ionic liquids | researchgate.net |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Iii. Spectroscopic and Computational Probing of 1 Methoxymethyl 1h Benzotriazole

Photoelectron Spectroscopy for Chemical Reactivity Insights

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique used to investigate the electronic structure of molecules, providing valuable insights into their chemical reactivity. Studies on N-substituted benzotriazoles, a class of compounds that includes 1-(methoxymethyl)-1H-benzotriazole, have utilized UPS in conjunction with high-level ab initio methods to understand their electronic structures and relative stabilities. nih.gov

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry in Academic Research)

A variety of spectroscopic methods are employed to elucidate the structure of this compound. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Mass Spectrometry: The mass spectrum of this compound has been recorded, providing crucial information for its identification and structural confirmation. The data reveals the mass-to-charge ratio of the molecular ion and its fragmentation patterns.

| Technique | Ionization Mode | Precursor m/z | Formula | Exact Mass |

|---|---|---|---|---|

| LC-ESI-QFT | Positive | 164.0818 [M+H]+ | C8H9N3O | 163.07456 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, analysis of related compounds such as 1H-benzotriazole and its derivatives provides expected chemical shift regions. For instance, in the ¹H NMR spectrum of the parent 1H-benzotriazole, aromatic protons typically appear in the range of δ 7.3-8.0 ppm. The introduction of the methoxymethyl group at the N1 position would introduce characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, expected to appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show bands corresponding to the C-H stretching of the aromatic ring and the aliphatic methoxymethyl group, C=C stretching of the benzene (B151609) ring, N=N stretching of the triazole ring, and C-O-C stretching of the ether linkage. While a specific spectrum for this compound is not provided, the spectrum of the parent 1H-benzotriazole shows characteristic peaks for the N-H stretching and bending, as well as C-H bending of the aromatic ring.

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a deeper understanding of the molecular structure, stability, and reactivity of this compound.

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key dihedral angle to consider would be that which describes the orientation of the methoxymethyl group relative to the benzotriazole (B28993) ring system. Computational studies on similar, more complex benzotriazole derivatives have been performed to determine the most stable conformers by systematically rotating key dihedral angles and calculating the potential energy at each step. This process allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity.

Theoretical calculations using DFT can provide the energies of these frontier orbitals. For this compound, while specific values are not available in the provided search results, studies on similar heterocyclic compounds demonstrate the application of this theory. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Iv. Reactivity and Mechanistic Studies of 1 Methoxymethyl 1h Benzotriazole

Role as a Nucleophilic and Electrophilic Reagent

1-(Methoxymethyl)-1H-benzotriazole exhibits dual reactivity, functioning as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partner.

The lone pairs of electrons on the nitrogen atoms of the benzotriazole (B28993) ring, particularly the N-2 and N-3 atoms, confer nucleophilic character to the molecule. This allows it to react with various electrophiles. For instance, benzotriazole and its derivatives can undergo N-alkylation and N-acylation reactions. nih.govijcrt.orgnih.gov

Conversely, the compound can act as an electrophile. The carbon atom of the methoxymethyl group is susceptible to nucleophilic attack, especially when the benzotriazole moiety is positioned to act as a leaving group. rsc.org The electron-withdrawing nature of the benzotriazole ring enhances the electrophilicity of this carbon, facilitating substitution reactions. Studies on related N-substituted benzotriazoles have shown that the N-chloromethyl group of 1-(chloromethyl)benzotriazole readily undergoes nucleophilic substitution with a variety of carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles. This highlights the electrophilic nature of the methylene (B1212753) carbon attached to the benzotriazole nitrogen.

Furthermore, electrophilic substitution reactions are known to occur on the benzene (B151609) ring of benzotriazoles, typically at the 4-position. chemicalbook.com

Leaving Group Capabilities of the Benzotriazole Moiety

One of the most significant aspects of benzotriazole chemistry is the excellent leaving group ability of the benzotriazolyl anion (Bt⁻). nih.govlupinepublishers.com This property is central to the synthetic utility of many benzotriazole derivatives, including this compound. The stability of the resulting benzotriazolide anion, a consequence of charge delocalization over the aromatic system, makes it a facile leaving group in nucleophilic substitution reactions.

This capability is well-documented in various transformations. For example, the benzotriazole group can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups onto the substrate. This has been demonstrated in reactions where the benzotriazole moiety is substituted by other groups. The efficiency of these substitution reactions underscores the superior leaving group ability of the benzotriazole unit.

Mechanistic Pathways of Denitrogenation Processes

A hallmark of benzotriazole chemistry is its propensity to undergo denitrogenation, the extrusion of a molecule of nitrogen gas (N₂), under various conditions. This process generates highly reactive intermediates, which can then participate in a range of synthetically useful transformations. nih.govthieme-connect.comresearchgate.net

Thermal and Catalytic Denitrogenation

Thermal or catalytic activation can induce the cleavage of the N-N bonds within the triazole ring of benzotriazole derivatives, leading to the loss of N₂. This denitrogenation often proceeds through the formation of an ortho-amino arenediazonium species, which is a key intermediate in many of these reactions. thieme-connect.combohrium.comsci-hub.se

Transition metal catalysts, including those based on copper, palladium, and rhodium, have been effectively employed to facilitate denitrogenative cyclization and coupling reactions of benzotriazoles. nih.govresearchgate.netbohrium.com For instance, copper-catalyzed denitrogenative cyclization reactions have been developed to construct valuable heterocyclic compounds. researchgate.net Rhodium-catalyzed coupling of benzotriazoles with allenes has been studied mechanistically, revealing that the reaction likely proceeds through cationic rhodium species and involves proton shuttling, rather than a direct oxidative addition of the N-H bond to the metal center. bohrium.com

Radical and Carbanion Precursor Pathways

This compound and its derivatives can also serve as precursors to radical and carbanionic intermediates.

Radical Pathways: Photochemical irradiation of benzotriazoles can lead to the extrusion of molecular nitrogen and the formation of 1,3-diradical intermediates. nih.gov These diradicals can then undergo various subsequent reactions, including intramolecular cyclization to form new heterocyclic systems or intermolecular reactions with other substrates. The photocatalytic degradation of benzotriazoles also suggests the involvement of radical species, such as hydroxyl radicals, in their transformation and mineralization. mdpi.comnih.gov

Carbanion Pathways: The benzotriazole group can facilitate the formation of a carbanion on an adjacent carbon atom. Treatment of certain N-substituted benzotriazoles with strong bases or reducing agents like lithium can lead to the cleavage of the C-benzotriazole bond, generating a carbanion. This carbanion can then react with various electrophiles, providing a powerful method for carbon-carbon bond formation. For example, lithiation of p-bis(benzotriazol-1-yl)methyltoluene has been shown to generate a carbanion that reacts with numerous electrophiles.

Reaction Kinetics and Thermodynamics in Organic Transformations

The rates and equilibria of reactions involving this compound are governed by its kinetic and thermodynamic properties. While specific kinetic and thermodynamic data for this exact compound are not extensively reported, studies on related benzotriazole derivatives provide valuable insights.

The kinetics of nucleophilic substitution reactions where benzotriazole acts as a leaving group are influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. For instance, nucleophilic substitution on neopentyl skeletons, which are sterically hindered, is known to be slow. nih.gov

The thermodynamics of benzotriazole derivatives have been investigated through experimental and computational methods. researchgate.netbohrium.com These studies provide information on the enthalpies of formation and sublimation, which are crucial for understanding the stability of these compounds. For example, a thermochemical study of 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole has been conducted to determine their gaseous-phase enthalpies of formation and to evaluate their thermodynamic stability. researchgate.netbohrium.com Such data are essential for predicting the feasibility and outcomes of chemical reactions.

The adsorption kinetics of benzotriazole and its derivatives on various materials have also been studied, often following pseudo-second-order models, which suggests that chemical adsorption plays a dominant role. nih.gov

V. Applications of 1 Methoxymethyl 1h Benzotriazole in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Auxiliary and Building Block

The utility of 1-(Methoxymethyl)-1H-benzotriazole stems from the ease with which the benzotriazole (B28993) moiety can be introduced into a molecule and subsequently displaced by a variety of nucleophiles. This "activate-and-displace" strategy has been widely employed in the synthesis of diverse organic compounds. nih.govlupinepublishers.com The methoxymethyl group provides a convenient handle for attachment to various substrates, and the subsequent departure of the benzotriazole anion is a key step in many synthetic sequences.

The application of benzotriazole-mediated methodology has significantly advanced the synthesis of heterocyclic compounds, enabling the construction of molecular systems with substituent combinations that are often difficult to achieve through other methods. researchgate.net

The synthesis of monocyclic heterocycles is a cornerstone of organic chemistry, and this compound and related benzotriazole derivatives have proven to be instrumental in this area. nih.gov For instance, benzotriazole can be readily alkylated and subsequently used to introduce functionalized alkyl groups into various molecular frameworks, a key step in the formation of many monocyclic systems. researchgate.net The ability of the benzotriazole group to be easily displaced allows for the cyclization of intermediates to form a variety of heterocyclic rings.

The construction of bicyclic heterocyclic systems often presents significant synthetic challenges. The benzotriazole methodology has been successfully applied to the synthesis of various bicyclic structures, particularly those containing a bridgehead nitrogen atom. researchgate.net This approach often involves the initial formation of a benzotriazole-containing intermediate, followed by an intramolecular cyclization reaction to forge the second ring of the bicyclic system.

A notable application of benzotriazole derivatives is in the synthesis of 1,2,3,4-tetrahydroisoquinolines. A one-pot Friedel-Crafts reaction between 1-hydroxymethylbenzotriazole (a precursor to this compound), a 2-phenylethylamine, and a Lewis acid like aluminum chloride provides a convenient route to N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net The benzotriazolyl group in these products can be readily replaced, making them versatile precursors for a variety of N-substituted 1,2,3,4-tetrahydroisoquinolines. researchgate.net This method is advantageous as it is applicable to the synthesis of tetrahydroisoquinolines with both activated and deactivated aromatic rings. researchgate.net

Table 1: One-Pot Synthesis of N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines researchgate.net

| 2-Phenylethylamine Substituent (R) | Product | Yield (%) |

| H | N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | High |

| MeO | 6-Methoxy-N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | High |

| (MeO)₂ | 6,7-Dimethoxy-N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | High |

This table is based on the general procedure described in the cited literature and specific yield data may vary based on reaction conditions.

Beyond its role in constructing heterocyclic rings, this compound and its derivatives are powerful reagents for facilitating a variety of functional group interconversions and derivatizations. The benzotriazole moiety acts as a temporary activating group that can be easily displaced by a range of nucleophiles.

N-acylbenzotriazoles, which can be prepared from benzotriazole and acylating agents, are highly effective and easy-to-handle acylating agents. nih.gov These reagents are widely used for N-, O-, C-, and S-acylation reactions. nih.gov The methodology developed by Katritzky and coworkers has demonstrated the broad utility of acylbenzotriazoles in organic synthesis. nih.gov This approach offers a versatile and efficient alternative to traditional acylation methods. While direct acylation with this compound itself is not the primary application, the broader benzotriazole chemistry platform provides a powerful toolkit for acylation and aroylation reactions. researchgate.net

Functional Group Interconversions and Derivatizations

Nucleophilic Substitution Reactions

The benzotriazole group can function as an effective leaving group in nucleophilic substitution reactions, a property that is fundamental to its application in synthesis. In derivatives of 1-hydroxybenzotriazole, the benzotriazolyloxy anion (BtO⁻) is a competent nucleofuge. This reactivity is harnessed in various transformations.

While specific studies detailing the nucleophilic substitution reactions of this compound are not extensively reported, the reactivity of analogous systems, such as 1-(chloromethyl)benzotriazole, provides significant insight. In these systems, the benzotriazole moiety facilitates the displacement of a leaving group attached to the N-methylene carbon. For instance, 1-(chloromethyl)benzotriazole readily undergoes substitution with a variety of nucleophiles.

Research on related 1-(alkoxy)-1H-benzotriazoles has demonstrated the capacity of the benzotriazolyloxy group to act as a leaving group, particularly from benzylic sp³ carbon centers. For example, the reaction of 1-phenethoxy-1H-benzotriazole with sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C leads to the formation of (2-azidoethyl)benzene, although the reaction may not proceed to completion. This indicates that the C-OBt bond can be cleaved by nucleophiles under suitable conditions.

The following table summarizes nucleophilic substitution reactions on the related compound, 1-(chloromethyl)benzotriazole, illustrating the versatility of the benzotriazole system in such transformations.

| Nucleophile (Nu) | Product | Solvent | Temperature (°C) |

| Ethoxide (EtO⁻) | 1-(Ethoxymethyl)benzotriazole | Ethanol | Reflux |

| Phenoxide (PhO⁻) | 1-(Phenoxymethyl)benzotriazole | Ethanol | Reflux |

| Phenylthiolate (PhS⁻) | 1-(Phenylthiomethyl)benzotriazole | Methanol | 20 |

| Benzylthiolate (BnS⁻) | 1-(Benzylthiomethyl)benzotriazole | Methanol | 20 |

| Phenylsulfinate (PhSO₂⁻) | 1-(Phenylsulfonylmethyl)benzotriazole | DMSO | 20 |

| Pyrrolidine | 1-(Pyrrolidin-1-ylmethyl)benzotriazole | Acetonitrile | 50 |

| Azide (N₃⁻) | 1-(Azidomethyl)benzotriazole | Methanol | 50 |

| Cyanide (CN⁻) | 1-(Cyanomethyl)benzotriazole | DMSO | 50 |

This data is based on the reactivity of 1-(chloromethyl)benzotriazole and serves as an illustrative example of the potential reactivity of related benzotriazole derivatives.

Role in Peptide Synthesis and Peptidomimetics

Benzotriazole derivatives are cornerstone reagents in peptide synthesis, primarily as components of coupling agents that facilitate the formation of amide bonds with high efficiency and minimal racemization.

In the realm of peptide synthesis, reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are widely employed. These reagents activate the carboxylic acid of an N-protected amino acid by forming a benzotriazolyl ester intermediate, which is highly reactive towards the amino group of another amino acid or peptide.

While there is a wealth of information on these established coupling agents, the direct use of this compound as a coupling agent in solution-phase peptide synthesis is not a common or reported strategy. The stability of the methoxymethyl group on the benzotriazole nitrogen likely renders the compound insufficiently reactive to act as an efficient acylating agent in the same manner as the aforementioned phosphonium (B103445) and uronium salts.

However, benzotriazole-based reagents are also utilized for the preparation of N-protected amino acids. Stable, crystalline Fmoc-, Boc-, and Alloc-benzotriazoles can be synthesized and subsequently reacted with amino acids to afford the corresponding protected amino acids in high yields and purity. organic-chemistry.org This methodology avoids the use of unstable chloroformates and minimizes the formation of di- and tripeptide impurities. organic-chemistry.org

The synthesis of cyclic peptides often relies on efficient macrolactamization strategies. Benzotriazole-based coupling reagents are frequently the reagents of choice for these intramolecular amide bond formations due to their high reactivity, which is necessary to favor cyclization over intermolecular polymerization, especially at low concentrations. Reagents like PyAOP have proven particularly effective in the cyclization of linear peptides.

Although direct mediation by this compound in peptide cyclization is not documented, the broader family of benzotriazole-containing molecules plays a role. For instance, cleavable linkers incorporating a benzotriazole moiety have been developed for solid-phase synthesis, allowing for the on-resin modification of the C-terminus and subsequent cleavage to yield linear peptide precursors for cyclization.

C-C Bond Forming Reactions Mediated by this compound

While the direct involvement of this compound in mediating C-C bond formation is limited in the literature, its structural analogs, specifically 1-(aryl)methoxy-1H-benzotriazoles, have emerged as valuable substrates in palladium-catalyzed cross-coupling reactions.

The literature does not currently provide significant evidence for this compound acting as a mediator for general cyclization reactions in synthetic organic chemistry. The stability of the N-methoxymethyl bond likely precludes its participation in reaction pathways that would facilitate intramolecular ring formation under typical conditions. Research in this area has predominantly focused on other types of benzotriazole derivatives for cyclization processes, such as those that can generate reactive intermediates upon thermolysis or photolysis. For example, the photolysis of certain 1-substituted benzotriazoles can generate 1,3-diradicals that undergo intermolecular cycloaddition reactions. nih.gov

A significant advancement in the application of 1-alkoxy-1H-benzotriazole derivatives has been their use in palladium-catalyzed cross-coupling reactions. Specifically, 1-(aryl)methoxy-1H-benzotriazoles have been demonstrated to be effective electrophilic partners in Suzuki-Miyaura-type couplings with arylboronic acids to synthesize diarylmethanes. nih.gov

In these reactions, the C-O bond of the 1-(aryl)methoxy-1H-benzotriazole undergoes scission, with the benzotriazolyloxy unit functioning as a leaving group. nih.gov This represents a novel method for the activation of benzylic alcohols for C-C bond formation. The reactions are typically catalyzed by a palladium(II) acetate (B1210297)/biarylphosphine ligand system. nih.gov The efficiency of these reactions can be influenced by the steric properties of the phosphine (B1218219) ligand. nih.gov

The table below presents the results of the palladium-catalyzed cross-coupling of various 1-(aryl)methoxy-1H-benzotriazoles with different arylboronic acids. nih.gov

| 1-(Aryl)methoxy-1H-benzotriazole (ArCH₂OBt) | Arylboronic Acid (Ar'B(OH)₂) | Product | Yield (%) |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | Phenylboronic acid | 1-(2,3-Dimethoxybenzyl)benzene | 95 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 4-Acetylphenylboronic acid | 1-(4-(2,3-Dimethoxybenzyl)phenyl)ethan-1-one | 82 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 4-Formylphenylboronic acid | 4-(2,3-Dimethoxybenzyl)benzaldehyde | 74 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 4-Methoxyphenylboronic acid | 1-(2,3-Dimethoxybenzyl)-4-methoxybenzene | 96 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 3-Methoxyphenylboronic acid | 1-(2,3-Dimethoxybenzyl)-3-methoxybenzene | 92 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 2-Methoxyphenylboronic acid | 1-(2,3-Dimethoxybenzyl)-2-methoxybenzene | 86 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 4-(Trifluoromethyl)phenylboronic acid | 1-(2,3-Dimethoxybenzyl)-4-(trifluoromethyl)benzene | 85 |

| 1-[(2,3-Dimethoxybenzyl)oxy]-1H-benzotriazole | 4-Nitrophenylboronic acid | 1-(2,3-Dimethoxybenzyl)-4-nitrobenzene | ~30 |

| 1-[(4-Methoxybenzyl)oxy]-1H-benzotriazole | Phenylboronic acid | 1-Methoxy-4-(phenylmethyl)benzene | 94 |

| 1-[(4-Methoxybenzyl)oxy]-1H-benzotriazole | 4-Acetylphenylboronic acid | 1-(4-((4-Methoxyphenyl)methyl)phenyl)ethan-1-one | 88 |

| 1-Benzyloxy-1H-benzotriazole | Phenylboronic acid | Diphenylmethane | 90 |

| 1-Benzyloxy-1H-benzotriazole | 4-Acetylphenylboronic acid | 1-(4-(Phenylmethyl)phenyl)ethan-1-one | 85 |

While these examples focus on arylation, the potential for alkenylation reactions using similar palladium-catalyzed methodologies exists, though it is less documented for this specific class of substrates. The development of such protocols would further expand the synthetic utility of 1-alkoxy-1H-benzotriazole derivatives.

Alkylation Reactions

A significant application of 1-(alkoxyalkyl)benzotriazoles, including this compound, is in the alkylation of organometallic reagents. Research pioneered by the Katritzky group demonstrated that these compounds react efficiently with Grignard reagents to form ethers, which constitutes a formal alkylation of the organometallic species and the formation of a new carbon-carbon bond. acs.org

In this transformation, the Grignard reagent attacks the electrophilic carbon of the methoxymethyl group, displacing the benzotriazolide anion. The intermediate magnesium benzotriazolide is then hydrolyzed during aqueous workup. This method provides a versatile route to a wide variety of ethers from readily available Grignard reagents. acs.org

Below is a table illustrating the scope of this reaction with various Grignard reagents.

| Entry | Grignard Reagent (R-MgX) | Product (R-CH₂OCH₃) | Solvent | Yield (%) |

| 1 | Phenylmagnesium Bromide | Benzyl methyl ether | THF | 85 |

| 2 | Benzylmagnesium Chloride | 2-Phenylethyl methyl ether | Diethyl Ether | 78 |

| 3 | n-Butylmagnesium Bromide | n-Pentyl methyl ether | THF | 82 |

| 4 | sec-Butylmagnesium Chloride | 2-Methylpentyl methyl ether | THF | 75 |

| 5 | Cyclohexylmagnesium Bromide | Cyclohexylmethyl methyl ether | Diethyl Ether | 80 |

Table 1: Synthesis of Ethers via Reaction of this compound with Grignard Reagents.

Carbonylation Reactions

A review of scientific literature indicates that the use of this compound in carbonylation reactions is not a well-documented or common application. Its primary utility lies in the transfer of the methoxymethyl group.

Carbon-Heteroatom Bond Formation

This compound is an effective agent for the formation of bonds between carbon and various heteroatoms, such as nitrogen, oxygen, and sulfur. In these reactions, it functions as a methoxymethylating agent, providing the methoxymethyl (MOM) group, which is a common protecting group in multistep organic synthesis. The benzotriazole anion serves as a stable leaving group, facilitating the reaction with a wide range of heteroatomic nucleophiles.

In the realm of C-N bond formation, this compound serves as a valuable reagent for the N-methoxymethylation of amines, amides, and nitrogen-containing heterocycles. This reaction provides a stable MOM-protected nitrogen atom, which can be crucial during subsequent synthetic transformations. The reaction typically proceeds by nucleophilic attack of the nitrogen atom on the methylene (B1212753) carbon of the reagent. This method is a safer alternative to using MOM-Cl. The versatility of benzotriazole-mediated synthesis for creating nitrogen-containing heterocycles is well-established. ethernet.edu.et

| Entry | Substrate | Product (N-MOM derivative) |

| 1 | Aniline | N-(Methoxymethyl)aniline |

| 2 | Benzamide | N-(Methoxymethyl)benzamide |

| 3 | Indole | 1-(Methoxymethyl)-1H-indole |

| 4 | Pyrrolidine | 1-(Methoxymethyl)pyrrolidine |

Table 2: Examples of N-Methoxymethylation using this compound.

The protection of hydroxyl groups as methoxymethyl (MOM) ethers is a frequent strategy in organic synthesis. This compound provides an efficient route for the O-methoxymethylation of alcohols and phenols. The reaction occurs when an alkoxide or phenoxide, generated by treating the corresponding alcohol or phenol (B47542) with a suitable base, acts as a nucleophile, displacing the benzotriazolide from the reagent. This methodology is applicable to a broad range of substrates, from simple primary alcohols to more complex phenols.

| Entry | Substrate | Product (O-MOM derivative) |

| 1 | Benzyl alcohol | Benzyl methoxymethyl ether |

| 2 | Phenol | Methoxymethoxybenzene |

| 3 | Cyclohexanol | Cyclohexyl methoxymethyl ether |

| 4 | 4-Nitro-phenol | 1-Methoxymethoxy-4-nitrobenzene |

Table 3: Examples of O-Methoxymethylation using this compound.

Analogous to the reactions with nitrogen and oxygen nucleophiles, this compound is employed for the S-methoxymethylation of thiols and thiophenols. The resulting methoxymethyl thioethers are stable derivatives that serve to protect the thiol functionality. The reaction proceeds via the corresponding thiolate, which is a potent nucleophile for displacing the benzotriazole leaving group. N-Acylbenzotriazoles are known to be effective for S-acylation, and this reactivity extends to S-alkylation with reagents like this compound. researchgate.net

| Entry | Substrate | Product (S-MOM derivative) |

| 1 | Thiophenol | (Methoxymethyl)(phenyl)sulfane |

| 2 | Benzyl mercaptan | Benzyl methoxymethyl sulfide |

| 3 | Dodecanethiol | 1-(Methoxymethylthio)dodecane |

| 4 | 4-Chlorothiophenol | 4-Chlorophenyl methoxymethyl sulfide |

Table 4: Examples of S-Methoxymethylation using this compound.

Transition-Metal-Catalyzed Transformations Involving this compound

The involvement of this compound in transition-metal-catalyzed transformations is primarily centered on its ability to act as a ligand or to be a precursor for such ligands. The benzotriazole scaffold itself is a robust and versatile ligand in catalysis. rsc.org

A specific, documented application is the use of this compound in the synthesis of a rhenium(IV) complex, namely [HMEBTA]₂[ReIVBr₆], which exhibits interesting magnetic properties. sigmaaldrich.comsigmaaldrich.com In this context, the benzotriazole derivative coordinates to the metal center.

Furthermore, other N-substituted benzotriazoles, such as 1-(hydroxymethyl)-1H-benzotriazole, have been successfully employed as efficient N,O-bidentate ligands in copper- and palladium-catalyzed cross-coupling reactions. researchgate.net By analogy, this compound possesses similar coordinating atoms (N2 or N3 of the triazole ring and the ether oxygen) and has potential as a ligand in various catalytic cycles, including Suzuki, Heck, and C-N coupling reactions. The formation of coordination polymers between the parent 1H-benzotriazole and various 3d-transition metals has also been extensively studied, highlighting the strong coordinating ability of the benzotriazole core. nih.gov

Coupling Reactions

While direct studies on this compound in coupling reactions are not extensively documented, research on analogous 1-(arylmethoxy)-1H-benzotriazoles (ArCH₂OBt) provides significant insight into its potential reactivity. These stable reagents, which can be readily prepared from benzylic alcohols, have been shown to participate in palladium-catalyzed C-C cross-coupling reactions.

In these reactions, the C–O bond of the 1-(arylmethoxy)-1H-benzotriazole is cleaved, allowing the benzotriazolyloxy group to function as a leaving group. This facilitates the coupling with various partners, most notably arylboronic acids, to form diarylmethanes. The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate, in the presence of a phosphine ligand. The choice of ligand has been observed to influence the reaction's efficiency, with biarylphosphines that have smaller "percent buried volumes" generally leading to better outcomes. acs.orgnih.gov

A notable example is the coupling of 1-[(2,3-dimethoxybenzyl)oxy]-1H-benzotriazole with phenylboronic acid, which proceeds with high yield when using specific dicyclohexylphosphino-biphenyl ligands. acs.org This methodology represents a novel way to activate benzylic alcohols for the formation of C(sp³)–C(sp²) bonds. acs.orgnih.gov The reaction has also been successfully applied to the coupling of methylboronic acid, a rare instance of using an alkylboronic acid with a benzylic electrophile. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 1-[(2,3-dimethoxybenzyl)oxy]-1H-benzotriazole | Phenylboronic acid | Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | 2,3-Dimethoxy-1-(phenylmethyl)benzene | 95 | acs.org |

| 1-[(2,3-dimethoxybenzyl)oxy]-1H-benzotriazole | Methylboronic acid | Pd(OAc)₂ / Ligand | 1-(2,3-dimethoxybenzyl)ethane | 65 | acs.org |

| 1-[(Furan-2-yl)methoxy]-1H-benzotriazole | Phenylboronic acid | Pd(OAc)₂ / Ligand | 2-(Phenylmethyl)furan | 54 | acs.org |

Furthermore, benzotriazol-1-ylmethanol has been identified as an effective bidentate ligand for both copper-catalyzed C-N and palladium-catalyzed C-C (Suzuki) coupling reactions. rsc.orggsconlinepress.com This suggests that the benzotriazole moiety, in combination with a proximal coordinating group like the methoxy (B1213986) group in this compound, could play a dual role as both a leaving group and a ligand to facilitate various coupling processes.

Borylation Reactions

The direct borylation of this compound is not a widely reported transformation in the scientific literature. However, the broader context of C-H borylation of N-heterocycles provides a framework for understanding the potential of this reaction. Iridium-catalyzed C-H borylation has emerged as a powerful method for the synthesis of organoboron compounds from readily available heteroarenes. nih.govumich.edu

These reactions typically employ an iridium(I) catalyst in conjunction with a specialized ligand, such as tetramethylphenanthroline or a silyl-directing group, to achieve high regioselectivity. acs.orgnih.govnih.gov A general principle observed in the borylation of N-heterocycles is that the reaction tends to occur at positions distal to the nitrogen atoms. nih.gov This is often attributed to a combination of steric hindrance and electronic effects. In some cases, N-H bonds can undergo rapid borylation, which then sterically shields the adjacent C-H bonds from the catalyst. nih.gov

For benzotriazole derivatives, the regioselectivity of electrophilic substitution is complex due to the presence of the fused ring system and multiple nitrogen atoms. While specific studies on the borylation of this compound are lacking, the existing methodologies for iridium-catalyzed borylation of other nitrogen-containing heterocycles, such as indoles, carbazoles, and benzimidazoles, suggest that such a transformation could be feasible under appropriate conditions. acs.orgnih.govresearchgate.net The development of a successful borylation protocol for this compound would provide a valuable synthetic intermediate for further functionalization through subsequent cross-coupling reactions.

Polymer-Supported Reagents Derived from Benzotriazole and Analogs

The immobilization of benzotriazole derivatives on solid supports offers significant advantages, including the simplification of product purification and the potential for catalyst recycling. Several studies have explored the synthesis and application of polymer-supported benzotriazoles as catalysts and reagents in organic synthesis.

One notable application is their use as promoters in the synthesis of tetrahydroquinolines through the condensation of aldehydes with aromatic amines. acs.orgnih.gov In this approach, benzotriazole derivatives such as 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid have been anchored to various solid supports, including Wang resin, Merrifield resin, and monomethoxy poly(ethylene glycol) (MeO-PEG). acs.orgnih.gov

The preparation of these polymer-supported reagents involves standard solid-phase synthesis techniques. For instance, 5-(hydroxymethyl)benzotriazole can be linked to Merrifield resin to form an ether-type supported benzotriazole, which has been identified as a particularly effective catalyst for tetrahydroquinoline synthesis. acs.orgnih.gov The reactions proceed under mild conditions, and the polymer-bound catalyst can be easily recovered by filtration and reused without a significant loss of activity. acs.orgnih.gov This highlights the practical benefits of using polymer-supported benzotriazole reagents in combinatorial chemistry and library synthesis. nih.govnih.gov

| Polymer Support | Benzotriazole Derivative | Linkage Type | Application | Reference |

| Merrifield Resin | 5-(Hydroxymethyl)benzotriazole | Ether | Catalyst for tetrahydroquinoline synthesis | acs.orgnih.gov |

| Wang Resin | Benzotriazole-5-carboxylic acid | Ester | Catalyst for tetrahydroquinoline synthesis | acs.orgnih.gov |

| MeO-PEG | Benzotriazole-5-carboxylic acid | Ester | Catalyst for tetrahydroquinoline synthesis | acs.orgnih.gov |

Beyond their use as catalysts, benzotriazole-based polymers have also been developed for applications in materials science. For example, π-conjugated polymers containing benzotriazole units have been synthesized via palladium-catalyzed direct C-H cross-coupling polycondensation for use in organic light-emitting diodes (OLEDs). figshare.com These materials leverage the electronic properties of the benzotriazole moiety to create functional polymers with specific optoelectronic characteristics.

Vi. Coordination Chemistry and Material Science Applications of 1 Methoxymethyl 1h Benzotriazole Complexes

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with benzotriazole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net For many 3d transition metals, complex compounds have been synthesized from chloride, nitrate, and acetate (B1210297) salts with 1,2,3-benzotriazole derivatives. researchgate.net The resulting structures and coordination modes are influenced by factors such as the metal ion, the substituents on the benzotriazole (B28993) ring, and the reaction conditions.

The synthesis of Rhenium(IV) complexes often starts from precursors like ReCl₅ or [ReCl₆]²⁻. For instance, cis- and trans-isomers of the tetrachlorodiacetonitrilerhenium(IV) complex, [ReCl₄(CH₃CN)₂], have been successfully synthesized, providing a reference for the coordination chemistry of Re(IV). researchgate.net The synthesis of a hypothetical Rhenium(IV) complex with 1-(methoxymethyl)-1H-benzotriazole could potentially be achieved by reacting a Re(IV) precursor with the ligand.

In acidic conditions, the benzotriazole moiety can be protonated, forming a benzotriazolium cation. This has been observed in the formation of benzotriazolium perrhenate, (C₆H₆N₃)[ReO₄], from the reaction of 1H-benzotriazole with perrhenic acid. acs.org Therefore, the synthesis of a complex featuring a protonated this compound ligand would likely occur in a highly acidic medium, where the ligand exists as [C₈H₁₀N₃O]⁺. The complex could then be formulated as an onium-type salt, for example, {[C₈H₁₀N₃O]⁺}₂[ReCl₆]²⁻, analogous to onium complexes formed with benzimidazole (B57391) and Rhenium(V) in concentrated hydrohalic acids. researchgate.net

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While no crystal structure for a Rhenium(IV) complex with protonated this compound is available, analysis of related structures provides insight. For example, the crystal structure of a tetrabenzimidazoldioxorhenium(V) complex reveals the benzimidazole rings coordinated equatorially to the rhenium atom. nih.gov Similarly, the structure of cis-[ReCl₄(N≡C-CH₃)₂] shows a distorted octahedral coordination polyhedron around the central Re(IV) atom. researchgate.net

For a hypothetical complex of protonated this compound with a hexahalorhenate(IV) anion, X-ray analysis would be expected to show a discrete ionic structure. The [ReX₆]²⁻ (X = Cl, Br) anion would exhibit an octahedral geometry with Re-X bond lengths characteristic of the Re(IV) oxidation state. The protonated [C₈H₁₀N₃O]⁺ cations would be situated in the crystal lattice, with their conformation and orientation determined by packing forces and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Rhenium Complex This table presents data for a known Rhenium(V)-benzimidazole complex to illustrate the type of information obtained from X-ray diffraction.

| Parameter | Value (for tetrabenzimidazoldioxorhenium(v)) nih.gov |

| Chemical Formula | C₂₈H₂₄N₈O₂Re |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.054(4) |

| b (Å) | 10.375(2) |

| c (Å) | 13.518(3) |

| β (°) | 114.39(3) |

| Volume (ų) | 2689.9(9) |

| Z | 4 |

Supramolecular assembly, driven by non-covalent interactions, plays a crucial role in the solid-state structures of coordination complexes. tandfonline.com In benzotriazole-based systems, hydrogen bonding and π-π stacking are common and significant interactions. tandfonline.comnih.gov

In a complex containing the protonated this compound cation, the N-H group of the triazole ring is a potent hydrogen bond donor. This group can form strong hydrogen bonds with suitable acceptors, such as halide anions (Cl⁻, Br⁻) from the [ReX₆]²⁻ counterion or the oxygen atom of an adjacent methoxymethyl group. These interactions can link the ionic components into extended one-, two-, or three-dimensional networks. worktribe.com

Rhenium(IV) Complexes Featuring Protonated this compound

Exploration of Magnetic Properties in Metal-Benzotriazole Compounds

The magnetic properties of coordination compounds are dictated by the electronic configuration of the metal ion and the nature of the interactions between metal centers. Rhenium, as a 5d transition metal, can exhibit interesting magnetic phenomena due to the interplay of strong spin-orbit coupling and crystal field effects.

Antiferromagnetic coupling occurs when the magnetic moments of adjacent metal ions align in an anti-parallel fashion, resulting in a net magnetization that is lower than would be expected for non-interacting ions and can approach zero. bohrium.com This phenomenon is typically mediated through a bridging ligand in a mechanism known as superexchange.

In discrete complexes like the hypothetical {[C₈H₁₀N₃O]⁺}₂[ReCl₆]²⁻, the large separation between the [ReCl₆]²⁻ anions, enforced by the bulky organic cations, would likely preclude significant magnetic exchange. The magnetic behavior would be dominated by the single-ion properties of the Re(IV) center (a 5d³ ion), which would be paramagnetic.

However, in polynuclear or polymeric structures where benzotriazole ligands bridge between metal centers, antiferromagnetic coupling could occur. For instance, studies on rhenium oxychlorides have revealed the formation of anisotropic triangular lattices that exhibit one-dimensionalization due to geometric frustration, leading to complex magnetic behaviors. arxiv.org Although these are not benzotriazole complexes, they demonstrate the potential for Rhenium to participate in significant magnetic exchange interactions within extended structures. The effectiveness of the superexchange pathway would depend on the bridging mode of the benzotriazole ligand and the orbital overlap between the metal centers and the ligand.

The electronic state of a transition metal ion in a complex is determined by the ligand field strength and the metal's d-electron count. For a Re(IV) ion (5d³), in an octahedral environment, it will have a t₂g³ configuration, resulting in a spin state of S = 3/2. Second and third-row transition metals like rhenium almost invariably form low-spin complexes because the crystal field splitting energy (Δ) is very large. wikipedia.org

The electronic structure of rhenium complexes can be investigated using techniques like UV-Visible spectroscopy and computational methods. For example, studies on rhenium(I) triazole complexes show that the electronic absorption spectra are characterized by metal-to-ligand charge transfer (MLCT) bands. mdpi.com The energy of these transitions is sensitive to the nature of the ligands. mdpi.com Detailed quantum chemical calculations on rhenium cluster complexes have been used to analyze the electronic structure and understand the nature of the frontier molecular orbitals, which are crucial for determining the complex's reactivity and physical properties. lu.semdpi.com Such studies on a hypothetical Re(IV)-benzotriazole complex would provide valuable insights into its electronic state and spin dynamics.

Interfacial Phenomena and Surface Science

The substitution on the triazole ring of benzotriazole derivatives has a pronounced effect on their performance as additives in industrial processes such as electrodeposition. The behavior of this compound in this context reveals specific interactions at the electrode-electrolyte interface, influencing deposit characteristics and growth mechanisms.

In the realm of copper electrodeposition from acidic solutions, this compound (MeOMe-BTA) has been studied as an additive to control the properties of the deposited copper layer. illinois.edu Research comparing its effect to other benzotriazole derivatives and an additive-free system found that MeOMe-BTA's influence differs significantly from that of unsubstituted benzotriazole (BTA). illinois.eduresearchgate.net

When used as an additive in copper plating solutions, this compound results in rough copper deposits. scilit.com This outcome is notably similar to the surface characteristics observed in depositions conducted without any additives. illinois.edu In contrast, the use of other derivatives like benzotriazole (BTA) or N-(1H-benzotriazol-1-ylmethyl)formamide (amide-BTA) as additives yields the smoothest deposits under similar conditions. capes.gov.br The differing effectiveness of these compounds is attributed to their varied abilities to form oligomers with cuprous ions at the interface. illinois.edu

Secondary ion mass spectrometry analysis of the resulting copper layers has shown that, similar to other organic additives, depositions involving MeOMe-BTA lead to the significant inclusion of organic matter and sulfur species within the metallic deposit. illinois.edu

Table 1: Effect of Benzotriazole Additives on Copper Deposit Morphology

| Additive | Resulting Deposit Surface Morphology |

|---|---|

| None | Roughest |

| This compound (MeOMe-BTA) | Rough (resembles additive-free deposition) |

| Methyl-1H-benzotriazole (Me-BTA) | Rough (resembles additive-free deposition) |

| Benzotriazole (BTA) | Smoothest |

| N-(1H-benzotriazol-1-ylmethyl)formamide (amide-BTA) | Smoothest |

This table summarizes the comparative effects of different benzotriazole derivatives on the surface roughness of electrodeposited copper as determined by atomic force microscopy (AFM). illinois.eduresearchgate.net

The effect of an additive on surface morphology during electrodeposition can be quantitatively understood by analyzing the growth model that the deposition process follows. Through scaling analysis of atomic force microscopy (AFM) images, researchers have determined the specific growth mechanisms at play when this compound is present in the plating bath. illinois.edu

The analysis indicates that copper electrodeposition in the presence of MeOMe-BTA follows the ‘Wolf-Villain+step flow’ model. illinois.edu This is the same growth model that describes the deposition process in an additive-free solution, which correlates with the observation of a similarly rough surface morphology. scilit.com This model suggests a growth process where atoms diffuse on terraces and nucleate into islands.

Conversely, the additives that produced the smoothest deposits, BTA and amide-BTA, induced a different growth mechanism. illinois.edu Copper growth in their presence is described by the Kardar-Parisi-Zhang (KPZ) model, which accounts for surface growth through random deposition and relaxation. illinois.eduresearchgate.net The clear distinction in the governing growth models underscores the marked effect that substitution on the triazole ring has on the copper deposition process. illinois.edu

Table 2: Growth Models for Copper Electrodeposition with Different Additives

| Additive Condition | Identified Growth Model |

|---|---|

| Additive-Free | ‘Wolf-Villain+step flow’ |

| With this compound (MeOMe-BTA) | ‘Wolf-Villain+step flow’ |

| With Methyl-1H-benzotriazole (Me-BTA) | ‘Wolf-Villain+step flow’ |

| With Benzotriazole (BTA) | Kardar-Parisi-Zhang (KPZ) |

| With N-(1H-benzotriazol-1-ylmethyl)formamide (amide-BTA) | Kardar-Parisi-Zhang (KPZ) |

This table outlines the deposition growth models identified through scaling analysis of AFM images for various additive systems. illinois.edu

Vii. Environmental and Degradation Research on Benzotriazole Derivatives

Mechanistic Investigations of Oxidative Degradation (e.g., by Hydroxyl Radicals)

The oxidative degradation of benzotriazoles is a key area of environmental research. Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) are effective in breaking down these persistent compounds. rsc.orgnih.govresearchgate.net

Studies on 1H-benzotriazole have shown that it reacts with hydroxyl radicals at a significant rate. researchgate.netnih.gov The second-order rate constants for the reaction of 1H-benzotriazole with hydroxyl radicals have been determined to be in the range of 6.2 x 10⁹ M⁻¹s⁻¹ to 1.7 x 10¹⁰ M⁻¹s⁻¹ depending on the pH. nih.gov This indicates a rapid degradation process once the hydroxyl radicals are formed.

The degradation of benzotriazoles through AOPs like UV/H₂O₂ and UV-activated peracetic acid (UV/PAA) is primarily attributed to the attack by hydroxyl radicals. rsc.orgresearchgate.net The degradation pathways can involve hydroxylation of the benzene (B151609) ring, as well as the opening of both the triazole and benzene rings. rsc.org For instance, in the UV/PAA process, the degradation of 1H-benzotriazole was mainly driven by hydroxyl radical attack, leading to products formed through hydroxylation, triazole ring opening, and benzene ring opening. rsc.org

Similarly, sulfate (B86663) radical-based AOPs have also been shown to effectively degrade benzotriazole (B28993). nih.gov In these systems, both sulfate and hydroxyl radicals can contribute to the degradation, with their relative importance depending on the solution's pH. nih.gov

Identification and Analysis of Transformation Products

The degradation of benzotriazoles leads to the formation of various transformation products (TPs), which can also be of environmental concern. The identification of these TPs is crucial for a complete understanding of the environmental fate of the parent compounds.

For 1H-benzotriazole, major transformation products identified during biodegradation in activated sludge include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govacs.org In the case of 5-methyl-1H-benzotriazole, 1H-benzotriazole-5-carboxylic acid has been identified as a major TP. nih.govacs.org These transformation products have been detected in wastewater effluents, highlighting their environmental relevance. nih.govacs.org

The ozonation of 1H-benzotriazole has been found to produce 1H-1,2,3-triazole-4,5-dicarbaldehyde as a result of the direct reaction with ozone. nih.gov The use of high-resolution mass spectrometry has been instrumental in identifying a wide array of other candidate TPs, suggesting diverse reaction pathways including oxidation, alkylation, and hydroxylation. nih.govacs.orgresearchgate.net

During the degradation of benzotriazole by sulfate radical-based AOPs, eleven degradation intermediates were identified, indicating complex reaction pathways. nih.gov While specific TPs for 1-(Methoxymethyl)-1H-benzotriazole are not detailed in the available literature, it is plausible that its degradation would involve the cleavage of the methoxymethyl group and subsequent hydroxylation and ring-opening reactions, similar to other benzotriazole derivatives.

Below is a table summarizing the identified transformation products for some benzotriazole derivatives:

| Parent Compound | Transformation Product | Degradation Process |

| 1H-Benzotriazole | 4-hydroxy-1H-benzotriazole | Biodegradation |

| 1H-Benzotriazole | 5-hydroxy-1H-benzotriazole | Biodegradation |

| 5-Methyl-1H-benzotriazole | 1H-benzotriazole-5-carboxylic acid | Biodegradation |

| 1H-Benzotriazole | 1H-1,2,3-triazole-4,5-dicarbaldehyde | Ozonation |

Biotransformation Pathways and Isotope Analysis in Environmental Systems

Biotransformation is a significant process affecting the fate of benzotriazoles in the environment, particularly in wastewater treatment plants and natural waters. nih.govacs.orgresearchgate.netmerckmillipore.com The biodegradation of benzotriazoles can occur through various mechanisms, including hydroxylation and the cleavage of the benzene ring. merckmillipore.com

Studies using activated sludge have demonstrated the biotransformation of 1H-benzotriazole, 4-methyl-1H-benzotriazole, and 5-methyl-1H-benzotriazole, with varying half-lives. nih.govacs.orgresearchgate.net For example, the biodegradation half-life of 1H-benzotriazole was found to be 1.0 day, while that of 4-methyl-1H-benzotriazole was 8.5 days, indicating differences in their biodegradability. nih.govacs.org

Compound-specific isotope analysis (CSIA) has emerged as a powerful tool to investigate the biotransformation pathways of benzotriazoles. nih.govacs.orgnih.gov By measuring the changes in the stable isotope ratios of carbon and nitrogen in the parent compound, researchers can gain insights into the initial reaction mechanisms. nih.govacs.org Significant carbon and nitrogen isotope fractionation observed during the biotransformation of 1H-benzotriazole suggests that aromatic monohydroxylation is a predominant initial step in its degradation. nih.govacs.orgresearchgate.net

The combination of transformation product identification and CSIA provides a comprehensive picture of the biotransformation processes. nih.govacs.org This dual approach has helped to elucidate the complex network of reactions, including co-metabolic processes, that contribute to the degradation of benzotriazoles in biological systems. nih.govacs.orgresearchgate.net

The following table presents the biodegradation half-lives of some benzotriazole derivatives in activated sludge:

| Compound | Biodegradation Half-life (days) |

| 1H-Benzotriazole | 1.0 |

| 4-Methyl-1H-benzotriazole | 8.5 |

| 5-Methyl-1H-benzotriazole | 0.9 |

Viii. Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for N-Alkylated Benzotriazoles

Future research in the synthesis of N-alkylated benzotriazoles, including 1-(methoxymethyl)-1H-benzotriazole, is focused on developing more efficient, regioselective, and environmentally friendly protocols. While traditional methods often yield a mixture of N1- and N2-alkylated isomers, recent efforts have aimed at achieving higher regioselectivity. ijariie.com

Key areas for future development include:

Solvent-Free and Microwave-Assisted Reactions: The use of solvent-free conditions, often in combination with microwave irradiation and catalysts like K2CO3, SiO2, and tetrabutylammonium (B224687) bromide (TBAB), has shown promise in producing 1-alkyl benzotriazoles with moderate to high yields and shorter reaction times. ijariie.comgsconlinepress.com Further exploration of different solid supports and phase-transfer catalysts could enhance these methods.

Ionic Liquids as Catalysts: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have been successfully employed as catalysts for the N-alkylation of benzotriazole (B28993) under solvent-free conditions. researchgate.net Future work could involve screening a wider range of ionic liquids to optimize reaction efficiency and selectivity. researchgate.net

Intramolecular Cyclization: A novel approach involves the intramolecular cyclization of N-alkyl-o-phenylenediamines, which provides a simple and efficient route to N1-alkyl benzotriazoles, avoiding the use of explosive azides. Expanding the scope of this methodology to include a broader range of substrates is a promising research direction.

Novel Reagents: The development of new reagents, such as those that enable the use of dichloromethane (B109758) (DCM) as a C-1 surrogate for the synthesis of benzotriazolyl alkyl esters, highlights the potential for discovering unprecedented reaction pathways. rsc.org

A comparative table of different synthetic approaches for N-alkylated benzotriazoles is presented below:

| Method | Key Features | Advantages | Potential Future Work |

| Solvent-Free/Microwave | Uses solid supports and phase-transfer catalysts. ijariie.comgsconlinepress.com | Environmentally friendly, shorter reaction times. ijariie.comgsconlinepress.com | Exploration of new catalysts and supports. |

| Ionic Liquids | Employs basic ionic liquids as catalysts. researchgate.net | High efficiency, potential for catalyst recycling. researchgate.net | Screening of a wider variety of ionic liquids. researchgate.net |

| Intramolecular Cyclization | Cyclization of N-alkyl-o-phenylenediamines. | Avoids explosive reagents, high yields. | Expansion of substrate scope. |

| Novel Reagents | Utilizes unconventional C-1 sources like DCM. rsc.org | Access to novel chemical transformations. rsc.org | Discovery of new reagents and reaction mechanisms. |

Expanding the Scope of Denitrogenative Functionalizations

Denitrogenative functionalization of benzotriazoles has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. bohrium.com This strategy utilizes benzotriazoles as precursors to ortho-amino arenediazonium species, which can then undergo a variety of coupling reactions. thieme-connect.comresearchgate.net

Future research in this area will likely focus on:

Broadening Substrate Scope and Reaction Types: A primary goal is to expand the range of substrates and reaction types compatible with denitrogenative functionalization. bohrium.comthieme-connect.com This includes developing novel transition-metal-catalyzed coupling reactions beyond the currently established arylation, alkenylation, alkylation, and carbonylation. thieme-connect.com

Visible-Light-Promoted Reactions: The use of visible light photocatalysis offers a mild and efficient alternative for denitrogenative functionalization. nih.gov Recent work has demonstrated the successful borylation, thiolation, and phosphorylation of benzotriazoles under visible light conditions. bohrium.comthieme-connect.comresearchgate.netnih.gov Future efforts will likely explore a wider range of radical precursors for coupling with benzotriazoles. thieme-connect.com

Development of New Cycloaddition Reactions: Palladium-catalyzed denitrogenative cycloadditions of benzotriazoles with alkynes have provided access to highly substituted spiro bicycles and naphthalenes. researchgate.net Further exploration of different catalysts and reaction partners could lead to the synthesis of novel and complex molecular scaffolds.

Rational Design of New Catalytic Systems Employing Benzotriazole Scaffolds

The benzotriazole moiety itself can serve as a versatile scaffold in the design of new catalysts and ligands for various chemical transformations. nih.gov Its ability to coordinate with metal ions makes it an attractive component for developing novel catalytic systems. acs.org

Key directions for future research include:

Metallo-β-lactamase Inhibitors: Benzotriazole-based scaffolds, such as bisthiazolidines (BTZs), have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govbris.ac.uk Rational design and structure-activity relationship studies are crucial to enhance the potency and spectrum of these inhibitors. nih.govbris.ac.uk

Copper-Catalyzed Coupling Reactions: Benzotriazole has been shown to be an efficient ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes. acs.org Future work could involve designing and synthesizing modified benzotriazole ligands to improve catalytic efficiency and expand the scope of these reactions.

Laccase Engineering: While not directly involving this compound, the principles of rational design used to improve the catalytic efficiency and selectivity of enzymes like laccase can be applied to benzotriazole-based catalytic systems. nih.gov By modifying the active site or ligand structure, it may be possible to tune the catalytic properties for specific applications.

Exploration in Advanced Materials and Supramolecular Architectures

The unique structural and electronic properties of benzotriazole derivatives make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. acs.org

Promising areas for future investigation include:

Metallogels: Benzotriazole-5-carboxylic acid has been used to create metallogels through self-assembly with metal ions. acs.org These materials have potential applications in areas such as catalysis, ion recognition, and adsorption. acs.org The exploration of different benzotriazole derivatives, including N-substituted analogs, could lead to the formation of novel metallogels with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the benzotriazole ring to coordinate with metal ions can be exploited to construct coordination polymers and MOFs. acs.org These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Conjugated Polymers and Organic Electronics: The incorporation of the benzotriazole moiety into conjugated polymer backbones could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the triazole ring can be used to tune the electronic properties of these materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. The integration of benzotriazole chemistry with these platforms is a rapidly growing area of research. nih.govresearchgate.net

Future research will likely focus on:

Continuous Flow Synthesis of Triazoles: Robust and versatile protocols for the synthesis of 1,2,3-triazoles under continuous flow conditions have been established using heterogeneous catalysts. nih.gov Future work will likely involve expanding the scope of these methods to include a wider range of substrates and developing more efficient and recyclable catalysts.

Automated Synthesis of Benzotriazole Derivatives: The development of automated synthesis platforms can significantly accelerate the discovery and optimization of new benzotriazole-based compounds with desired properties. By combining flow chemistry with automated reaction screening and purification, it is possible to rapidly synthesize and evaluate large libraries of compounds.

In-line Reaction Monitoring and Optimization: The integration of in-line analytical techniques, such as infrared (IR) spectroscopy, with flow reactors allows for real-time monitoring of reaction progress and facilitates rapid optimization of reaction conditions. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(Methoxymethyl)-1H-benzotriazole, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, benzotriazole derivatives can be synthesized via reaction with methoxymethyl halides under basic conditions. A two-step method using propargyl bromide and click chemistry (Cu-catalyzed azide-alkyne cycloaddition) has been reported for analogous compounds, achieving yields up to 98% . Purity is ensured through techniques like HPLC, column chromatography (e.g., SiO₂ with 20% EtOAc/hexane), and recrystallization. TLC monitoring (silica gel G plates) is critical for tracking reaction progress .

Q. How can the stability of this compound be assessed under oxidative conditions?